2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) is a complex organic compound known for its unique structure and versatile applications It is characterized by the presence of two oxirane (epoxide) groups attached to a bicyclohexane core through oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of 1,1’-bi(cyclohexane)-4,4’-diyldimethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
2,2’-[[1,1’-Bi
Properties
CAS No. |
91829-32-2 |
---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)cyclohexyl]cyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C18H30O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h13-18H,1-12H2 |
InChI Key |
XFUINRBJWPZLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)OCC3CO3)OCC4CO4 |
Origin of Product |
United States |
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